
Arthrofactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arthrofactin is a cyclic lipodepsipeptide produced by the bacterium Pseudomonas fluorescens MIS38 . It was first isolated in 1993 and is known for its high surface activity . The compound consists of an undecapeptide sequence linked to a 3R-hydroxydecanoic acid moiety at the N-terminus . This compound has garnered significant interest due to its potent biosurfactant properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arthrofactin is synthesized by a nonribosomal peptide synthetase (NRPS) complex encoded by the genes arfA, arfB, and arfC . The biosynthesis involves the activation of amino acids by adenylation domains, followed by their transfer to thiolation domains, and subsequent condensation to form the peptide chain . The final product is cyclized to form the lipodepsipeptide structure .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Pseudomonas fluorescens MIS38 under controlled conditions. The production levels can be enhanced by overexpressing the arfD and arfE genes, which encode a putative periplasmic protein and an ATP-binding cassette transporter, respectively . The compound is then extracted from the culture supernatant using methanol after acid precipitation .
Chemical Reactions Analysis
Types of Reactions: Arthrofactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups in its structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit altered biological activities and surface properties .
Scientific Research Applications
Arthrofactin has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
Arthrofactin exerts its effects through its amphipathic structure, which allows it to interact with cell membranes and disrupt their integrity . The compound targets various molecular pathways, including those involved in microbial adhesion and biofilm formation . Its biosurfactant properties enable it to reduce surface tension and enhance the bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
Arthrofactin belongs to the amphisin group of cyclic lipodepsipeptides, which includes compounds like amphisin, tensin, lokisin, anikasin, milkisins, and stechlisins . Compared to these compounds, this compound exhibits higher surface activity and broader antimicrobial spectrum . Its unique structure, characterized by the presence of a 3R-hydroxydecanoic acid moiety, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C64H111N11O20 |
|---|---|
Molecular Weight |
1354.6 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |
InChI |
InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1 |
InChI Key |
HXMCERBOSXQYRH-KSVGBCIHSA-N |
Isomeric SMILES |
CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |
Canonical SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
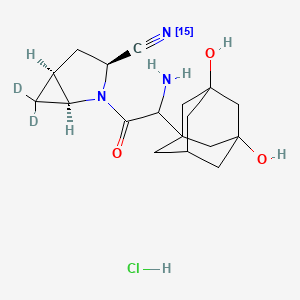
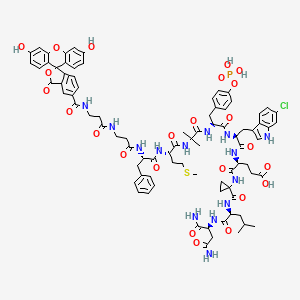
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
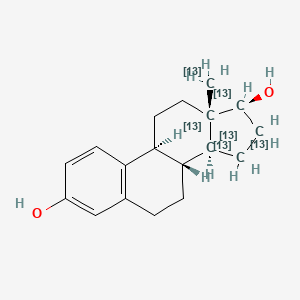
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)
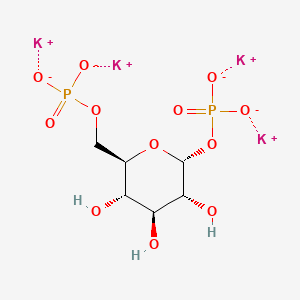

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
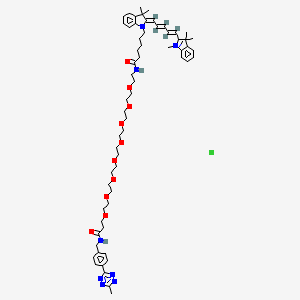
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
